molecular formula C30H40O B190595 Apocarotenal CAS No. 1107-26-2

Apocarotenal

Cat. No. B190595
CAS RN: 1107-26-2
M. Wt: 416.6 g/mol
InChI Key: DFMMVLFMMAQXHZ-DOKBYWHISA-N
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Description

Apocarotenal, also known as trans-β-apo-8’-carotenal, is an orange-red colored pigment found in citrus fruits and green vegetables . It is a type of carotenoid that provides health benefits, such as acting as antioxidants in the body to protect cells, tissues, and organs .


Synthesis Analysis

Apocarotenoids, including Apocarotenal, are derived from carotenoids by oxidative cleavage, catalyzed by carotenoid oxygenases . In a study on banana fruit, it was found that the high expression of carotenoid synthesis and regulatory genes in the middle and late stages of fruit development led to the production of carotenoids .


Molecular Structure Analysis

Apocarotenal is a C40 polyene compound with a chain of conjugated double bonds . These bonds enable carotenoids to selectively absorb certain wavelengths of the visible light spectrum, giving bright colors to fruits, flowers, and vegetables .


Chemical Reactions Analysis

Apocarotenoids are derived from carotenoids by oxidative cleavage, catalyzed by carotenoid oxygenases . The compounds C13 and C14 are both produced from simultaneous action of D27, CCD7, and CCD1 and are able together in 9 apocarotenoids at impartially higher levels .


Physical And Chemical Properties Analysis

Apocarotenal has a molecular formula of C30H40O and an average mass of 416.638 Da .

Scientific Research Applications

Enzyme Function and Stress Response

  • Enzyme Activity in Cyanobacteria: A study by Trautmann, Beyer, & Al‐Babili (2013) revealed that the Synechocystis enzyme SynAlh1, encoded by the ORF slr0091, is an aldehyde dehydrogenase mediating the oxidation of apocarotenals and alkanals, indicating its role in stress response.

Apocarotenoids and Nuclear Receptors

  • Interaction with Retinoic Acid Receptors: Research by Marsh et al. (2010) found that apocarotenoids like β-apocarotenoids do not significantly activate retinoic acid receptors α or β, suggesting their effects are mediated through other mechanisms.

Role in Cell Differentiation and Gene Regulation

  • Influence on Cell Differentiation: A study by Kuntz et al. (2006) demonstrated that beta-carotene and apocarotenals induce RA target genes, suggesting their involvement in cell differentiation processes.

Metabolism in Plants

  • Apocarotenoid Glycosylation in Plants: Lätari et al. (2015) explored how apocarotenoid glycosides contribute to carotenoid biosynthetic pathway flux compensation in Arabidopsis leaves, highlighting the balancing act between synthesis and metabolism.

Absorption and Metabolism in Mammals

Biotechnological Synthesis

  • Modular System for Apocarotenoids Production: Zhang, Chen, Lindley, & Too (2018) developed a modular system in Escherichia coli to produce various apocarotenoids, enhancing the biotechnological production efficiency.

Emerging Roles in Mammals

Carotenoid Cleavage and Functions

Future Directions

The Apocarotenal Market is poised to grow at a CAGR of 3.5% during 2024-2031, driven by its application in various sectors like food & beverages, owing to its color-preserving properties and health benefits . As genetic testing becomes more commonplace, the ease of conducting nutrigenetic research will increase .

properties

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16E)-2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohexen-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40O/c1-24(13-8-9-14-25(2)16-11-18-27(4)23-31)15-10-17-26(3)20-21-29-28(5)19-12-22-30(29,6)7/h8-11,13-18,20-21,23H,12,19,22H2,1-7H3/b9-8+,15-10+,16-11+,21-20+,24-13+,25-14+,26-17+,27-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMMVLFMMAQXHZ-DOKBYWHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883251
Record name Apocarotenal
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Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apocarotenal

CAS RN

1107-26-2, 12676-20-9
Record name β-Apo-8′-carotenal
Source CAS Common Chemistry
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Record name Apocarotenal
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Record name 2,4,6,8,10,12,14,16-Heptadecaoctaenal, 2,6,11,15-tetramethyl-17-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E,4E,6E,8E,10E,12E,14E,16E)-
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Record name Apocarotenal
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Record name Apocarotenal
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Record name 8'-apo-β-caroten-8'-al
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Record name APOCAROTENAL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,010
Citations
BO Durojaye, KM Riedl, RW Curley… - Journal of Lipid Research, 2019 - ASBMB
… There was a slight degradation of β-apo-8′-carotenal as incubation time increased, but our recovery of this β-apocarotenal was still good. Specifically, the recovery of 1 μM of β-apo-8′…
Number of citations: 12 www.jlr.org
EFSA Panel on Food Additives and Nutrient … - EFSA …, 2012 - Wiley Online Library
The Panel on Food Additives and Nutrient Sources added to Food provides a scientific opinion re‐evaluating the safety of β‐apo‐8’‐carotenal (E 160e) as a food additive in the EU. β‐…
Number of citations: 2 efsa.onlinelibrary.wiley.com
M Osadca, E DeRitter, RH Bunnell - Journal of the Association of …, 1966 - academic.oup.com
… :PE until the brick-red band of apocarotenal, which spreads slightly as it moves down the … :6 mixture to elute the apocarotenal. If separation of the apocarotenal band on the column is not …
Number of citations: 9 academic.oup.com
AJ Simkin - Plants, 2021 - mdpi.com
… In assays containing neoxanthin, the asymmetric cleavage yielded a C 27 allenic-apocarotenal and the C 13 grasshopper ketone (3,5-dihdroxy-6,7-didehydro-9-apo-β-caroten-9-one). …
Number of citations: 29 www.mdpi.com
M Ilyas, FA Rana, M Riaz - Carotenoids: Structure and Function in the …, 2021 - Springer
Apocarotenoids are organic compounds which are derived from carotenoids by oxidative cleavage, catalyzed by carotenoid oxygenases ie abscisic acid, retinol, retinoids, retinal and …
Number of citations: 0 link.springer.com
F Ehlers, M Scholz, J Schimpfhauser… - Physical Chemistry …, 2015 - pubs.rsc.org
… variation of the conjugation length of the apocarotenal. As will be shown below, we indeed observe exactly such a behavior in the apocarotenal systems and therefore believe that the …
Number of citations: 22 pubs.rsc.org
C Caris-Veyrat - … Physical, chemical, and biological functions and …, 2009 - books.google.com
… This latter product could either isomerize to give an apocarotenal with a 5, 8-furanoxide function, which could, in turn, be cleaved into diapocarotendials, or it may be directly cleaved to …
Number of citations: 13 books.google.com
MC Seba, AT Mathew, S Rekha… - International Journal of …, 2020 - academia.edu
… The empirical chemical formula for apocarotenal is C30H40O. Apocarotenal posses an orange to … Depending on the product forms, apocarotenal is used in fat based food (margarine, …
Number of citations: 3 www.academia.edu
RE Bagdon, C Impellizzeri, M Osadca - Toxicology and Applied …, 1962 - Elsevier
… biossay, demonstrated that apocarotenal has approximately 70% of the provitamin A activity of p-carotene; thus, the vitamin A potency of apocarotenal is equivalent to approximately …
Number of citations: 15 www.sciencedirect.com
EFSA Panel on Food Additives and Nutrient … - EFSA …, 2014 - Wiley Online Library
The Panel on Food Additives and Nutrient Sources added to Food (ANS) has previously provided a scientific opinion re‐evaluating the safety of β‐apo‐8′‐carotenal (E 160e) as a food …
Number of citations: 1 efsa.onlinelibrary.wiley.com

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